

N-Methyl-L-prolinol: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *N-Methyl-L-prolinol*

Cat. No.: *B1298673*

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This technical guide provides an in-depth overview of **N-Methyl-L-prolinol**, a chiral amino alcohol pivotal in the fields of organic chemistry and drug development. Addressed to researchers, scientists, and professionals in drug development, this document outlines the molecule's fundamental properties, synthesis protocols, and its significant role in asymmetric synthesis.

Core Molecular Data

N-Methyl-L-prolinol, a derivative of the amino acid L-proline, is a valuable chiral building block. Its structural and chemical properties are fundamental to its application as a catalyst and intermediate in complex chemical syntheses. The key quantitative data for this compound are summarized below.

Property	Value	References
Molecular Formula	C6H13NO	[1]
Molecular Weight	115.17 g/mol	[1]
CAS Number	34381-71-0	[1]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	67-69 °C at 12 mmHg	[1]
Density	0.968 g/mL at 25 °C	[1]
Refractive Index	n _{20/D} 1.469	[1]

Synthesis of N-Methyl-L-prolinol

The synthesis of **N-Methyl-L-prolinol** is commonly achieved through the reduction of a protected L-proline derivative. The following is a representative experimental protocol.[1][2]

Experimental Protocol: Synthesis from L-Proline

This two-step process involves the formation of (S)-(-)-N-formylproline, followed by its reduction to yield **N-Methyl-L-prolinol**. [2]

Step 1: Synthesis of (S)-(-)-N-formylproline[2]

- Dissolve 5.0 g (0.0434 mol) of L-proline in 92 mL of 97% formic acid, maintaining the reaction temperature between 5°C and 10°C.
- Slowly add 30 mL of acetic anhydride to the solution.
- Stir the reaction mixture continuously for 2 hours.
- After the reaction is complete, quench the reaction by adding 35 mL of ice water at room temperature.
- Remove the solvent by evaporation to yield (S)-(-)-N-formylproline as a clarified, viscous, light yellow oil. This intermediate can be used in the next step without further purification.

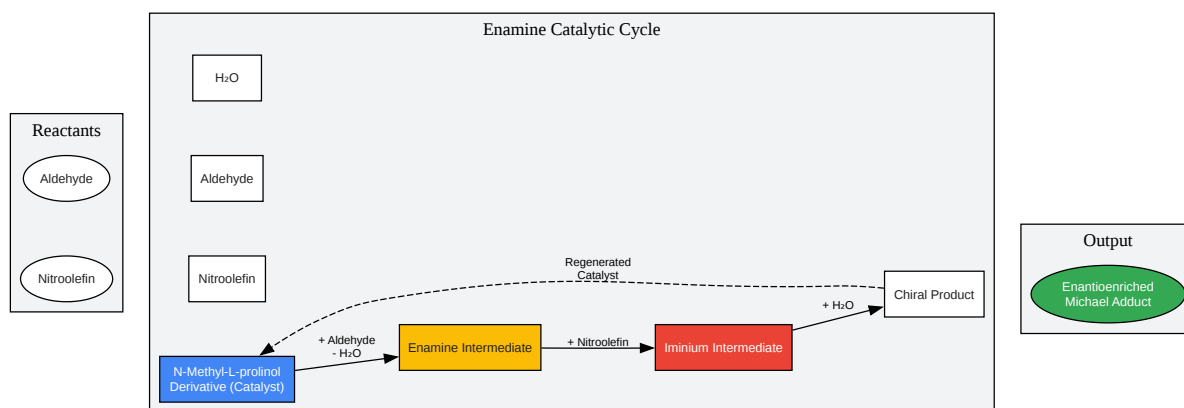
Step 2: Reduction to **N-Methyl-L-prolinol**[\[2\]](#)

- Under a nitrogen atmosphere, slowly add a tetrahydrofuran (20 mL) solution of the (S)-(-)-N-formylproline from Step 1 to a suspension of 8.23 g (0.217 mol) of lithium aluminum hydride in 125 mL of tetrahydrofuran. Control the rate of addition to maintain a mild reflux.
- Continue the reaction at reflux for 48 hours.
- After completion, cool the reaction to room temperature and quench by the careful, sequential addition of 8.3 mL of water, 8.3 mL of 15% aqueous sodium hydroxide solution, and 25 mL of water.
- Filter the resulting off-white mixture.
- Dry the filtrate over magnesium sulfate and concentrate it to an oil.
- Purify the oil by bulb-to-bulb distillation (oven temperature 40°C-55°C, 0.15 Torr) to afford **N-Methyl-L-prolinol**. This protocol resulted in a 57% yield based on the starting L-proline.[\[2\]](#)

Role in Asymmetric Synthesis

N-Methyl-L-prolinol is a well-established precursor for organocatalysts used in asymmetric synthesis.[\[3\]](#) Catalysts derived from this molecule are particularly effective in enamine-based catalytic cycles for reactions such as Michael additions.[\[3\]](#)

The following diagram illustrates the generalized enamine catalytic cycle where a catalyst derived from **N-Methyl-L-prolinol** facilitates the asymmetric addition of an aldehyde to a nitroolefin.



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Caption: Enamine catalytic cycle for asymmetric Michael addition.

This catalytic cycle highlights the formation of a key enamine intermediate from the catalyst and an aldehyde.[3] This intermediate then reacts with the nitroolefin to form an iminium intermediate, which upon hydrolysis, yields the chiral product and regenerates the catalyst for subsequent cycles.[3] The chiral environment provided by the **N-Methyl-L-prolinol**-derived catalyst directs the stereochemical outcome of the reaction, leading to high enantioselectivity. [3]

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References

- 1. nbinno.com [nbinno.com]
- 2. N-Methyl-L-prolinol | 34381-71-0 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
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